Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate
Overview
Description
Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C12H20O5 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H20O5/c1-7(2)16-10(14)12(5-9(13)6-12)11(15)17-8(3)4/h7-9,13H,5-6H2,1-4H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 244.29 . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis of Amino and Fluoro Compounds
Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate serves as a precursor in the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids. These acids exhibit unique physical-chemical properties, such as distinct pKa values for their carboxylic and amino functions, which are influenced by stereoisomerism and interactions with fluorine atoms (Chernykh et al., 2016).
Anticancer Drug Development
Modification of ligands based on 3-hydroxy-1,1-cyclobutanedicarboxylic acid, including derivatives of this compound, has been explored as a strategy to develop more effective versions of carboplatin for cancer treatment. This approach combines these derivatives with N-methylpyrazole to design novel complexes with established antiproliferative effects against various cell lines (Pavlova et al., 2023).
Polymerization and Material Science
The compound also finds applications in material science, where its derivatives are used to synthesize novel polymers. Ethyl, isopropyl, and other substituted 1-bicyclobutanecarboxylate monomers, derivable from 1,1-cyclobutanedicarboxylic acid, exhibit behaviors akin to their vinyl counterparts in radical polymerizations. This results in materials with notable optical clarity, refractive indices, and thermal stability, underscoring the utility of this compound in advanced polymer design (Drujon et al., 1993).
Medicinal Chemistry and Isomer Separation
Research into cis-[Pt(II)(mixed-NH3/RNH2)(3-OH-cyclobutane-1,1-dicarboxylate)] has highlighted the potential for creating compounds with distinct anticancer activities based on the spatial orientation of substituents on the cyclobutane ring. This work has contributed to understanding the structural basis for the anticancer efficacy of such complexes, providing insights into drug development processes (Jiang et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
dipropan-2-yl 3-hydroxycyclobutane-1,1-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-7(2)16-10(14)12(5-9(13)6-12)11(15)17-8(3)4/h7-9,13H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJGEGCBWIXNRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)O)C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182944 | |
Record name | 1,1-Bis(1-methylethyl) 3-hydroxy-1,1-cyclobutanedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201182944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869109-31-9 | |
Record name | 1,1-Bis(1-methylethyl) 3-hydroxy-1,1-cyclobutanedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869109-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Bis(1-methylethyl) 3-hydroxy-1,1-cyclobutanedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201182944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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